Imiglitazar

Descripción general

Descripción

Imiglitazar es un compuesto orgánico sintético que actúa como agonista dual del receptor activado por proliferador de peroxisomas alfa y el receptor activado por proliferador de peroxisomas gamma. Fue desarrollado inicialmente por Takeda Pharmaceutical Company Limited para el tratamiento de la diabetes mellitus tipo 2 . El compuesto ha mostrado potencial en la regulación del metabolismo de los lípidos y la mejora de la sensibilidad a la insulina .

Métodos De Preparación

La síntesis de Imiglitazar involucra múltiples pasos, incluyendo la formación del anillo de oxazol y la posterior funcionalización. Una de las rutas sintéticas incluye la reacción de 5-metil-2-fenil-1,3-oxazol con reactivos apropiados para introducir los grupos metoxi y benciloximino . Los métodos de producción industrial son propietarios e implican condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Imiglitazar experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales.

Sustitución: Los anillos aromáticos en this compound pueden experimentar reacciones de sustitución electrofílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y electrófilos para reacciones de sustitución

Aplicaciones Científicas De Investigación

Imiglitazar ha sido estudiado ampliamente por sus aplicaciones en varios campos:

Química: Se utiliza como un compuesto modelo para estudiar la actividad agonista dual.

Biología: Investigado por sus efectos sobre el metabolismo de los lípidos y la sensibilidad a la insulina.

Medicina: Explorado como un posible agente terapéutico para la diabetes mellitus tipo 2 y la enfermedad del hígado graso no alcohólico

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los trastornos metabólicos.

Mecanismo De Acción

Imiglitazar ejerce sus efectos activando el receptor alfa activado por proliferador de peroxisomas y el receptor gamma activado por proliferador de peroxisomas. Estos receptores están involucrados en la regulación del metabolismo de los lípidos, la homeostasis de la glucosa y la inflamación . Al unirse a estos receptores, this compound modula la expresión de genes involucrados en estas vías, lo que lleva a una mejora de la sensibilidad a la insulina y los perfiles de lípidos .

Comparación Con Compuestos Similares

Imiglitazar es único debido a su actividad agonista dual en ambos receptores alfa y gamma activados por proliferador de peroxisomas. Los compuestos similares incluyen:

Rosiglitazona: Un agonista selectivo del receptor gamma activado por proliferador de peroxisomas.

Fenofibrato: Un agonista selectivo del receptor alfa activado por proliferador de peroxisomas.

Saroglitazar: Otro agonista dual para el receptor alfa y el receptor gamma activado por proliferador de peroxisomas. En comparación con estos compuestos, this compound ofrece un espectro más amplio de actividad, lo que podría proporcionar beneficios metabólicos más completos.

Actividad Biológica

Imiglitazar, also known as TAK-559, is a dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma. It was initially developed for the treatment of type 2 diabetes (T2D) and dyslipidemia due to its ability to modulate glucose and lipid metabolism. Despite its promising biological activity, development was halted due to safety concerns.

This compound exerts its biological effects primarily through the activation of PPARα and PPARγ:

- PPARα Activation : Enhances fatty acid oxidation and reduces triglyceride levels in the bloodstream.

- PPARγ Activation : Improves insulin sensitivity and promotes glucose uptake in adipose tissues.

The dual action allows for a comprehensive approach to managing metabolic disorders associated with T2D, including dyslipidemia.

Binding Affinities

This compound exhibits specific binding affinities with EC50 values:

- PPARα : 67 nM

- PPARγ : 31 nM

These values indicate a strong potency in activating both receptor subtypes, which is critical for its therapeutic effects .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively lowers plasma glucose levels and enhances insulin action. It also showed significant reductions in plasma triglycerides and improvements in lipid profiles, including increases in high-density lipoprotein (HDL) cholesterol levels .

Clinical Trials

Although this compound showed promise in early clinical trials, it faced significant setbacks:

- Phase III Trials : Evidence of liver enzyme abnormalities led to its withdrawal from further development.

- Safety Concerns : Reports of carcinogenicity in rodent models raised alarms regarding its long-term safety profile .

Despite these challenges, some studies indicated that this compound could improve lipid profiles significantly:

- Increased HDL cholesterol

- Decreased apolipoprotein B-100 levels

- Suppression of small-density HDL particles .

Comparative Analysis with Other PPAR Agonists

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Clinical Status |

|---|---|---|---|

| This compound | 67 | 31 | Withdrawn from trials |

| Saroglitazar | 10 (approx.) | 200 (approx.) | Approved in India |

| Chiglitazar | 1200 | 80 | Phase III in China |

This table highlights the comparative potencies of various dual PPAR agonists. This compound stands out for its high potency but was ultimately withdrawn due to safety concerns .

Case Studies and Research Findings

- Lipid Metabolism : In a study involving diabetic patients, treatment with this compound resulted in significant reductions in total cholesterol and triglycerides. However, adverse effects such as elevated liver enzymes were noted, leading to discontinuation of the drug .

- Insulin Sensitivity : Another investigation found that this compound improved insulin sensitivity markers but raised concerns about potential cardiotoxicity associated with prolonged use .

- Comparative Efficacy : A meta-analysis indicated that while this compound was effective in managing hyperglycemia and dyslipidemia, newer agents like saroglitazar showed better safety profiles without significant adverse effects on liver function .

Propiedades

IUPAC Name |

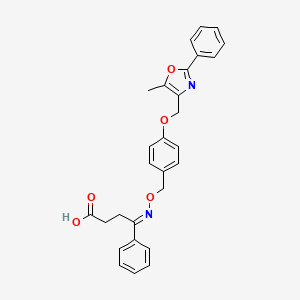

(4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c1-20-26(29-28(35-20)23-10-6-3-7-11-23)19-33-24-14-12-21(13-15-24)18-34-30-25(16-17-27(31)32)22-8-4-2-5-9-22/h2-15H,16-19H2,1H3,(H,31,32)/b30-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVDFHLHKNJICZ-QCWLDUFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CO/N=C(\CCC(=O)O)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870280 | |

| Record name | Imiglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250601-04-8 | |

| Record name | Imiglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250601048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7244710F59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.